2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3S2/c22-21(23,24)14-4-3-5-15(11-14)29-12-13-8-9-19(17(10-13)26(27)28)31-20-25-16-6-1-2-7-18(16)30-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNYBPMKYGLRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole (commonly referred to as Compound A ) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
It features a benzothiazole core substituted with a nitro group and a trifluoromethyl phenoxy moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on benzothiazole-phenyl-based analogs showed promising cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The IC50 values for these compounds were comparable to those of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Compound A has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as the nitro group in Compound A, enhances its antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Trifluoromethyl Group : Enhances metabolic stability and bioactivity.
- Nitro Group : Contributes to increased cytotoxicity against cancer cells.
- Benzothiazole Core : Essential for interaction with biological targets, particularly enzymes involved in cancer progression.
Case Studies
- Anticancer Efficacy : In a study involving various benzothiazole derivatives, Compound A was shown to inhibit cell proliferation significantly in cancer cell lines with IC50 values lower than those of conventional drugs .
- Antimicrobial Activity : In vitro assays demonstrated that Compound A exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with results surpassing those of standard antibiotics .
Data Table: Biological Activity Summary
Scientific Research Applications
Unfortunately, information regarding the applications of the specific compound "2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole" is very limited in the provided search results. However, the search results do provide some information regarding similar compounds and their applications, which may be relevant.
Benzothiazoles and Their Applications
Benzothiazoles have attracted considerable attention in pharmaceutical drug discovery due to their potential antimicrobial properties . Many papers have been published that have established the importance of benzothiazoles and their derivatives as potential antimicrobial agents .
Trifluoromethylphenyl derivatives
- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole This compound is a benzothiazole derivative with a trifluoromethylphenyl group .
- Benzene,2-nitro-1-phenoxy-4-(trifluoromethyl) This compound has a molecular weight of 283.20300 and a density of 1.378g/cm3 . It has a boiling point of 309.8ºC at 760mmHg .
Other related compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A : 2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole (CAS: 866051-43-6)
- Structure : Benzothiazole linked to a phenyl group with a sulfanylmethyl (-CH₂-S-) bridge and a 3-(trifluoromethyl)phenyl substituent.
- Key Differences: Lacks the nitro group and phenoxymethyl linker present in the target compound.
- Molecular Weight: 401.5 g/mol (C₂₁H₁₄F₃NS₂) vs.
- Synthesis : Likely synthesized via S-alkylation or condensation methods, similar to routes described for triazole derivatives in .
Compound B : 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS: 313518-10-4)
- Structure: Benzodiazole core with a 3-methylphenoxy ethyl sulfanyl group.
- Key Differences: Benzodiazole (two nitrogen atoms) instead of benzothiazole (one nitrogen, one sulfur), altering electronic properties. Substituent is a simpler phenoxyethyl group without nitro or CF₃ groups.
Compound C : N-[(4-Benzothiazole-2-yl)phenyl] Benzenesulfonamides
- Structure : Benzothiazole linked to a phenylbenzenesulfonamide group.
- Key Differences: Sulfonamide (-SO₂-NH-) linker instead of sulfanyl, with para- or meta-aminophenyl substituents.
- Activity : Studies highlight the importance of substituent position (meta vs. para) on biological activity, suggesting similar structure-activity relationships could apply to the target compound .
Physicochemical Properties and Bioactivity
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, a method validated for structurally similar benzothiazole derivatives. Key steps include:
- Using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple aryl halides (e.g., 2-(4-bromophenyl)benzothiazole) with boronic acid derivatives.
- Optimizing reaction conditions (e.g., methanol as solvent, 12-hour reflux) to achieve high yields and purity .
- Purification via column chromatography and structural confirmation using NMR and mass spectrometry .
Q. How can the structural integrity of this compound be verified post-synthesis?
Advanced spectroscopic and crystallographic techniques are critical:
- 1H/13C-NMR : Identify proton environments (e.g., nitro groups at δ 8.2–8.5 ppm) and carbon frameworks .
- X-ray crystallography : Resolve the spatial arrangement of the trifluoromethylphenoxy and sulfanyl substituents .
- Elemental analysis : Validate experimental vs. theoretical C/H/N ratios (e.g., deviations <0.5% indicate purity) .
Q. What are the primary fluorescence properties of this benzothiazole derivative?
Fluorescence behavior depends on substituents and concentration:
- Measure emission spectra at excitation wavelengths (e.g., 330 nm in methanol) to detect λmax shifts caused by electron-withdrawing groups (e.g., nitro) .
- Compare quantum yields at 10⁻⁴ M and 10⁻⁵ M concentrations; higher concentrations may exhibit quenching due to aggregation .
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity?
Group-based QSAR (GQSAR) models reveal:
- Hydrophobic groups on the benzothiazole core enhance anticancer activity by improving membrane permeability .
- Nitro and trifluoromethyl groups may modulate enzyme interactions (e.g., inhibition of trypanothione reductase in parasitic targets) .
- Fragment contributions can be quantified using multiple linear regression to prioritize substituents for drug design .
Q. What strategies resolve contradictions in spectral or biological data?
Address discrepancies through:
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts in Suzuki coupling .
- Dual-target assays : Test activity against both primary (e.g., Trypanosoma brucei) and off-target enzymes to clarify selectivity .
- Crystallographic validation : Compare experimental X-ray structures with computational docking poses to confirm binding modes .
Q. How can this compound be applied in material science?
The benzothiazole scaffold enables:
- Conductive polymers : Incorporate into polyaniline matrices to enhance electron transport; measure conductivity via four-probe methods .
- Fluorescent sensors : Functionalize with π-conjugated linkers for metal ion detection (e.g., Cu²⁺), validated by fluorescence quenching .
Q. What computational methods predict its reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nitro group electron-withdrawing effects .
- Molecular dynamics : Simulate solvation in aqueous/organic mixtures to predict aggregation behavior .
- ADMET profiling : Use tools like SwissADME to estimate bioavailability and metabolic stability .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H-NMR | δ 8.2–8.5 ppm (nitro aromatic protons) | |
| FT-IR | 1520 cm⁻¹ (C=N stretch), 1340 cm⁻¹ (S=O) | |
| X-ray | Dihedral angle: 85° between benzothiazole and aryl |
Q. Table 2: Fragment Contributions from GQSAR Analysis
| Fragment (R1/R2) | Hydrophobicity (LogP) | Anticancer IC50 (μM) |
|---|---|---|
| Trifluoromethyl | 1.2 | 0.45 |
| Nitro | -0.8 | 1.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
